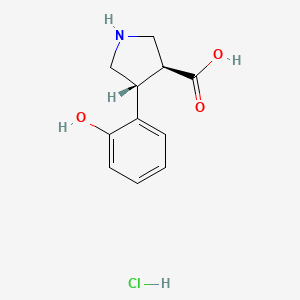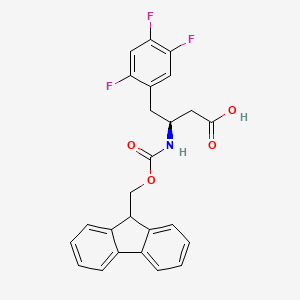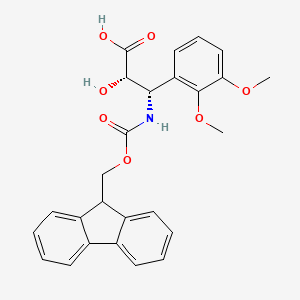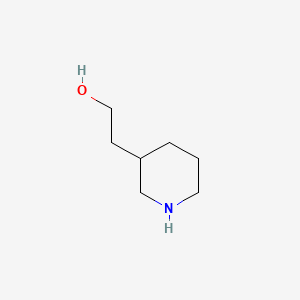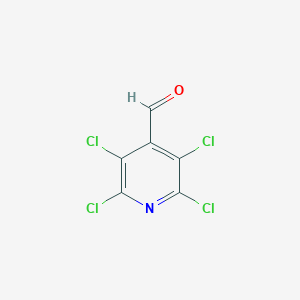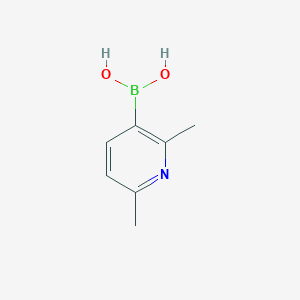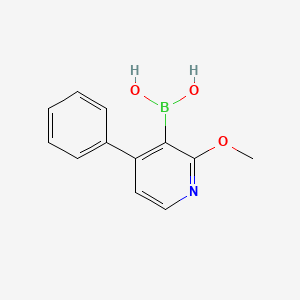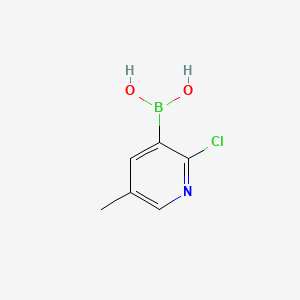![molecular formula C13H15NO B1350448 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol CAS No. 773870-17-0](/img/structure/B1350448.png)
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary targets of 4-(2,5-Dimethylpyrrol-1-yl)benzyl alcohol are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial metabolic processes .
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways in bacteria . By inhibiting the Enoyl ACP Reductase and DHFR enzymes, it disrupts these pathways, leading to impaired bacterial growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against dhfr and enoyl acp reductase enzymes suggests that it has sufficient bioavailability to interact with these targets .
Result of Action
The compound’s action results in the inhibition of bacterial growth and proliferation . It has shown strong antibacterial and antitubercular properties, with several synthesized compounds exhibiting good in vitro antitubercular activity .
Biochemische Analyse
Biochemical Properties
[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the ubiquitin-proteasome system, which is crucial for protein degradation and regulation . The compound’s interactions with these enzymes suggest that it may influence protein stability and turnover, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the ubiquitin-proteasome system can lead to changes in protein degradation rates, which in turn can affect cell cycle regulation and apoptosis . Additionally, its impact on mitochondrial function and autophagy processes has been noted, suggesting a role in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been found to bind to the active sites of enzymes involved in the ubiquitin-proteasome system, thereby inhibiting or activating these enzymes . This binding can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to alter cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to protein degradation and lipid metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in the ubiquitin-proteasome system highlights its importance in maintaining protein homeostasis and regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is also influenced by its binding affinity to various biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific organelles, such as mitochondria and lysosomes, where it participates in key biochemical processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde or 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(1H-pyrrol-1-yl)phenyl]methanol: Similar structure but lacks the dimethyl groups on the pyrrole ring.
[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: An oxidized form of the compound.
[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Another oxidized derivative.
Uniqueness
The presence of the dimethyl groups on the pyrrole ring in [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These features can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Eigenschaften
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-8,15H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUMZSUGZEFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377290 | |
| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773870-17-0 | |
| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



